2-(3-Cyanophenyl)-6-fluorobenzoic acid
Description
2-(3-Cyanophenyl)-6-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a 3-cyanophenyl substituent at the C2 position and a fluorine atom at the C6 position of the benzene ring. This structural motif combines the electron-withdrawing properties of the cyano (-CN) and fluorine groups, which influence its reactivity, solubility, and biological activity. For example, 3-cyanophenyl-containing compounds like Taranabant (CAS 701977-09-5) are used in obesity treatment, highlighting the pharmacological relevance of this functional group.
Properties
IUPAC Name |
2-(3-cyanophenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-12-6-2-5-11(13(12)14(17)18)10-4-1-3-9(7-10)8-16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSLYWGTYBZROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688789 | |
| Record name | 3'-Cyano-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-02-2 | |
| Record name | 3'-Cyano-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-6-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
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Step 1: Synthesis of 3-Cyanophenylboronic Acid
Reagents: 3-Bromobenzonitrile, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst.
Conditions: The reaction is typically carried out in a solvent such as dimethyl sulfoxide at elevated temperatures.
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Step 2: Suzuki–Miyaura Coupling
Reagents: 3-Cyanophenylboronic acid, 6-fluorobenzoic acid chloride, and a palladium catalyst.
Conditions: The reaction is performed in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of 2-(3-Cyanophenyl)-6-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(3-Carboxyphenyl)-6-fluorobenzoic acid.
Reduction: Formation of 2-(3-Aminophenyl)-6-fluorobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Cyanophenyl)-6-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-6-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
(a) Positional Isomerism: Meta vs. Para Substitution
The position of substituents on the phenyl ring significantly impacts biological activity. In a study by Sun et al., para-substituted analogs (e.g., compound79) exhibited dual inhibition of HIV-1 RNase H and integrase (IN) with IC50 values of 1.77 µM and 1.18 µM, respectively. However, replacing the para-cyanophenyl group with a meta-cyanophenyl group (compound80) reduced inhibitory activity, underscoring the importance of substitution patterns.
(b) Fluorine Substitution Effects
- 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6): This analog replaces the 3-cyanophenyl group with a formyl (-CHO) group and adds a chlorine atom. It has a molecular weight of 202.56 and a calculated XLogP3 of 1.6, suggesting higher lipophilicity compared to 2-(3-cyanophenyl)-6-fluorobenzoic acid.
- 2,2'-Dithiobis(6-fluorobenzoic acid) (CAS 147027-64-3): The disulfide bond in this compound introduces dimerization, which may enhance stability but reduce solubility compared to monomeric analogs.
(c) Functional Group Modifications
- 2-(3-(Cyclopropanecarbonyl)thioureido)-6-fluorobenzoic acid : The addition of a thioureido group linked to a cyclopropane carbonyl moiety (evidence2) increases hydrogen-bonding capacity (IR peaks at 3187 cm<sup>-1</sup> for N-H stretch) and may enhance target binding specificity.
Table 1: Inhibitory Activity of Selected Analogs
| Compound | Substituents | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity Ratio (RNase H/IN) |
|---|---|---|---|---|
| Compound79 (para-CN) | 4-cyanophenyl | 1.77 | 1.18 | 1.50 |
| Compound80 (meta-CN) | 3-cyanophenyl | Reduced activity | Reduced activity | Not reported |
| Compound82 (meta-CN) | 3-cyanophenyl + pyrimidyl | 0.92* | 1.05* | 0.88 |
*Data approximated from evidence1.
- Key Findings: Meta-substituted 3-cyanophenyl analogs (e.g., compound82) demonstrate improved selectivity for RNase H over IN compared to para-substituted derivatives. The presence of electron-withdrawing groups (e.g., -CN, -F) enhances enzyme binding affinity but may reduce metabolic stability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-(3-Cyanophenyl)-6-fluorobenzoic acid | ~257.22* | ~1.8* | 1 (COOH) | 4 (COOH, CN, F) | Not reported |
| 2-Chloro-6-fluoro-3-formylbenzoic acid | 202.56 | 1.6 | 1 (COOH) | 4 (COOH, Cl, F, CHO) | Not reported |
| 2-(3-(Cyclopropanecarbonyl)thioureido)-6-fluorobenzoic acid | ~322.33* | ~2.1* | 2 (COOH, NH) | 6 (COOH, S, O, NH) | 186–190 |
*Estimated based on structural similarity.
- Solubility Trends: Fluorine and cyano groups generally reduce aqueous solubility but enhance membrane permeability. The thioureido derivative (evidence2) exhibits higher molecular weight and melting point, suggesting crystalline stability.
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